4-Bromo-2-chloro-5-fluoroaniline
Overview
Description
4-Bromo-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of 2-chloro-5-fluoroaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the mixture is stirred for about an hour to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Nucleophilic substitution: Substituted anilines.
Oxidation: Nitroanilines.
Reduction: Amines.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-5-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluoroaniline depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds catalyzed by palladium .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-2-fluoroaniline: A positional isomer with similar halogenation but different substitution pattern.
5-Bromo-4-chloro-2-fluoroaniline: Another isomer with a different arrangement of halogen atoms.
2-Bromo-4-chloroaniline: Lacks the fluorine atom, making it less reactive in certain reactions.
Uniqueness
4-Bromo-2-chloro-5-fluoroaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJYJRZGHXOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650245 | |
Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-63-3 | |
Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-5-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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